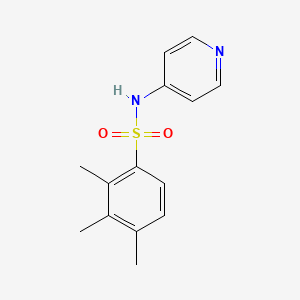

2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

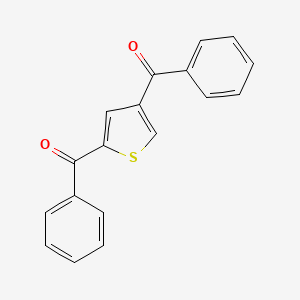

The molecular structure of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide consists of a benzene ring with three methyl groups and a pyridine group attached to a sulfonamide group . The exact structure and arrangement of these groups would require more specific information or analysis tools.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antituberculotic Activity

“2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” derivatives have been explored for their potential antituberculotic activity. The compound’s structure allows for modifications that can enhance its interaction with the Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS), which is crucial for the bacteria’s survival .

Organic Synthesis: Heterocyclic Scaffold

The compound serves as a versatile scaffold for synthesizing a variety of heterocyclic compounds. Its polarized and stable structure, with multiple sites for functional group modification, makes it a valuable starting point for creating new molecular entities (NCEs) with diverse biological activities .

Polymer Science: Antimicrobial Properties

Quaternized derivatives of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” have been incorporated into chitosan to enhance its antimicrobial properties. This modification also improves the solubility of chitosan, which is beneficial for various biomedical applications .

Drug Discovery: DPP-4 Inhibitory Activity

Some derivatives of the compound have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This activity suggests potential applications in the treatment of type 2 diabetes through the modulation of incretin hormones .

Environmental Chemistry: Stability and Reactivity

The stability and reactivity of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” derivatives are of interest in environmental chemistry. Understanding the degradation pathways and potential environmental impacts of these compounds is crucial for assessing their ecological footprint .

Pharmaceutical Formulation: Solubility Enhancement

In pharmaceutical formulations, the solubility of active pharmaceutical ingredients (APIs) is a critical factor. Derivatives of “2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide” can be used to enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability .

Mecanismo De Acción

Target of Action

The primary target of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide is currently unknown. This compound is a sulfonamide , a class of compounds known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.

Mode of Action

As a sulfonamide, it may inhibit the function of its target enzyme by mimicking the natural substrate, thereby preventing the normal enzymatic reaction from occurring . More research is needed to elucidate the specific interactions between this compound and its targets.

Propiedades

IUPAC Name |

2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-5-14(12(3)11(10)2)19(17,18)16-13-6-8-15-9-7-13/h4-9H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAKZBIDTKTMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5719725.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)

![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)

![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)